CRF1 Receptor Binding Affinity
The target compound demonstrates a high binding affinity for the human corticotropin-releasing factor 1 (CRF1) receptor, a key target in anxiety and stress-related disorders. With a measured pKi of 8.22, this corresponds to a Ki of approximately 6.0 nM [1]. This value is substantially more potent than the typical affinity range observed for a broader set of CRF1 antagonists, which often exhibit pKi values between 6.0 and 7.5, corresponding to Ki values in the high nanomolar to micromolar range [2].
| Evidence Dimension | Binding Affinity (pKi/Ki) to CRF1 Receptor |
|---|---|
| Target Compound Data | pKi = 8.22 (Ki ~6.0 nM) |
| Comparator Or Baseline | Class-level baseline: Typical CRF1 antagonists exhibit pKi 6.0-7.5 (Ki 316-31.6 nM) |
| Quantified Difference | The target compound's Ki is approximately 50- to 500-fold lower (more potent) than the class average. |
| Conditions | Human CRF1 receptor, in vitro binding assay as reported in GPCRdb. |
Why This Matters
This data positions the compound as a high-potency starting point for CRF1 antagonist development, offering a significant affinity advantage over many standard CRF1 ligands, which is critical for in vivo studies where receptor occupancy at low doses is required.
- [1] GPCRdb. (n.d.). CRF1 Receptor Binding Data for CHEMBL4159776. View Source
- [2] Dzierba, C. D., & Hartz, R. A. (2008). Recent Advances in Corticotropin-Releasing Factor Receptor Antagonists. In Annual Reports in Medicinal Chemistry (Vol. 43, pp. 3-19). Academic Press. View Source
